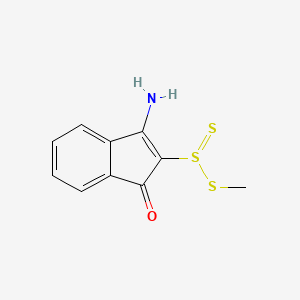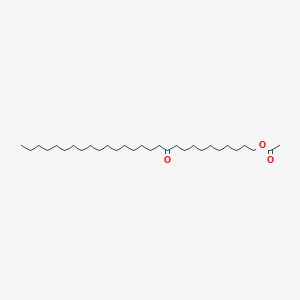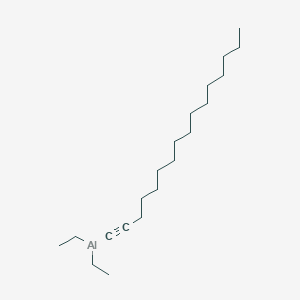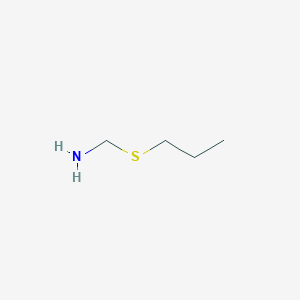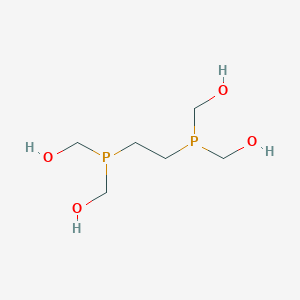![molecular formula C16H20N2O4 B14358327 3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide] CAS No. 91778-82-4](/img/structure/B14358327.png)
3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide] is an organic compound characterized by the presence of two hydroxyethyl groups attached to a phenylene core through prop-2-enamide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide] typically involves the reaction of 1,4-phenylenediamine with 2-hydroxyethyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bonds. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide] can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The phenylene core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3,3’-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of 3,3’-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide] involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, potentially affecting their function. The phenylene core can interact with aromatic residues in proteins, influencing their structure and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]
- Dimethyl 3,3’-(ethane-1,2-diylbis(oxy))bis(4,1-phenylene)dipropionate
- 2,2’-[(2-nitro-1,4-phenylene)diimino]bisethanol
Uniqueness
3,3’-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide] is unique due to its specific combination of hydroxyethyl and prop-2-enamide groups attached to a phenylene core. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications in research and industry .
Properties
CAS No. |
91778-82-4 |
|---|---|
Molecular Formula |
C16H20N2O4 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-3-[4-[3-(2-hydroxyethylamino)-3-oxoprop-1-enyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H20N2O4/c19-11-9-17-15(21)7-5-13-1-2-14(4-3-13)6-8-16(22)18-10-12-20/h1-8,19-20H,9-12H2,(H,17,21)(H,18,22) |
InChI Key |
FAOVCGKHVMHOJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCO)C=CC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



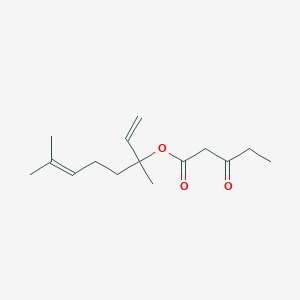
![2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane](/img/structure/B14358264.png)
